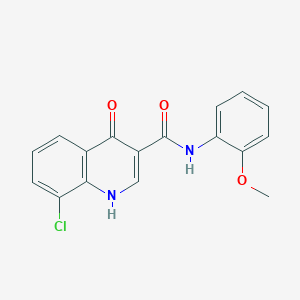

8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and is a vital scaffold for leads in drug discovery .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Chemical Reactions Analysis

Quinoline and its derivatives have been harnessed via expeditious synthetic approaches . One possible explanation for the failure of direct coupling between the aniline and 4 is when the quinoline ring nitrogen was allylated, leading to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

A study by Shishkina et al. (2018) on a closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals strong diuretic properties, suggesting potential applications in hypertension remedies. The research identified two polymorphic modifications of this compound, indicating its versatility and potential in pharmaceutical development Shishkina et al., 2018.

Antiproliferative Activity and Kinase Inhibition

Li et al. (2013) discovered novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety that exhibited moderate to excellent antiproliferative activity against various cancer cell lines, including A549, H460, and HT-29. This highlights the compound's potential in cancer research and therapy Li et al., 2013.

Carbonic Anhydrase Inhibition

Thacker et al. (2019) synthesized a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides and evaluated them for carbonic anhydrase (CA) inhibitory activity. These compounds showed significant inhibitory effects against various hCA isoforms, pointing towards their utility in designing novel inhibitors for therapeutic applications Thacker et al., 2019.

Pesticide Development

Deng et al. (2021) reported on 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide, a novel compound with significant pesticidal activity. This study opens pathways for developing new pesticides based on quinoline derivatives, demonstrating their importance in agricultural sciences Deng et al., 2021.

Future Directions

Quinoline and its derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name |

8-chloro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-14-8-3-2-7-13(14)20-17(22)11-9-19-15-10(16(11)21)5-4-6-12(15)18/h2-9H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXVKELVFMLQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2668814.png)

![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2668818.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate](/img/structure/B2668819.png)

![N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2668821.png)

![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2668824.png)

![N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2668825.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)